N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine
Description
N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a pyridine moiety
Properties
IUPAC Name |
N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-3-23-16-9-14(10-18-12-16)11-19-15-5-4-8-22(13-15)17-6-7-20-21(17)2/h6-7,9-10,12,15,19H,3-5,8,11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCJXINLAVVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=CC(=C1)CNC2CCCN(C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine derivative: Starting with 5-ethoxypyridine, a series of reactions such as halogenation and subsequent substitution can be used to introduce the desired substituents.
Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling reactions: The final step involves coupling the pyridine and pyrazole derivatives with the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to fully saturated piperidine derivatives.
Scientific Research Applications
N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine
- N-[(5-chloropyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine
Uniqueness
N-[(5-ethoxypyridin-3-yl)methyl]-1-(2-methylpyrazol-3-yl)piperidin-3-amine is unique due to the ethoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
